molecular formula C5H12N2O2S B13532943 N-(azetidin-3-yl)ethanesulfonamide

N-(azetidin-3-yl)ethanesulfonamide

Cat. No.: B13532943
M. Wt: 164.23 g/mol
InChI Key: NURAPUHDOHRJQG-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)ethanesulfonamide: is a chemical compound with the molecular formula C5H12N2O2S It is known for its unique structure, which includes an azetidine ring and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)ethanesulfonamide typically involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Azetidine+Ethanesulfonyl chlorideThis compound\text{Azetidine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} Azetidine+Ethanesulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(azetidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(azetidin-3-yl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(azetidin-3-yl)methanesulfonamide
  • N-(azetidin-3-yl)propanesulfonamide
  • N-(azetidin-3-yl)butanesulfonamide

Comparison: N-(azetidin-3-yl)ethanesulfonamide is unique due to its specific ethanesulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl chain lengths, it may exhibit different reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-(azetidin-3-yl)ethanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-2-10(8,9)7-5-3-6-4-5/h5-7H,2-4H2,1H3

InChI Key

NURAPUHDOHRJQG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CNC1

Origin of Product

United States

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